molecular formula C11H17N3O5 B219072 16-carboxy-17,18,19,20-tetranor-leukotriene E3 CAS No. 122069-63-0

16-carboxy-17,18,19,20-tetranor-leukotriene E3

Cat. No.: B219072
CAS No.: 122069-63-0
M. Wt: 415.5 g/mol
InChI Key: LDJCPGIDJQSRGG-XFJBKEMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-carboxy-17,18,19,20-tetranor-leukotriene E3 is an icosanoid that is leukotriene E4 in which the non-conjugated double bond has been reduced to a single bond and four methylene groups have been lost from the resulting carboxyalkyl chain. It has a role as a metabolite. It is a secondary alcohol, a tricarboxylic acid, a L-cysteine thioether, an icosanoid and a non-proteinogenic L-alpha-amino acid. It derives from a leukotriene E4.

Properties

CAS No.

122069-63-0

Molecular Formula

C11H17N3O5

Molecular Weight

415.5 g/mol

IUPAC Name

(5Z,7E,9E,11R,12S)-11-[(2R)-2-amino-2-carboxyethyl]sulfanyl-12-hydroxyhexadeca-5,7,9-trienedioic acid

InChI

InChI=1S/C19H29NO7S/c20-14(19(26)27)13-28-16(15(21)9-8-12-18(24)25)10-6-4-2-1-3-5-7-11-17(22)23/h1-4,6,10,14-16,21H,5,7-9,11-13,20H2,(H,22,23)(H,24,25)(H,26,27)/b3-1-,4-2+,10-6+/t14-,15-,16+/m0/s1

InChI Key

LDJCPGIDJQSRGG-XFJBKEMKSA-N

Isomeric SMILES

C(C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N)CC(=O)O

SMILES

C(CC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CC(=O)O

Canonical SMILES

C(CC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CC(=O)O

Synonyms

16-carboxytetranordihyroleukotriene E4
tetranor LTE4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-carboxy-17,18,19,20-tetranor-leukotriene E3
Reactant of Route 2
16-carboxy-17,18,19,20-tetranor-leukotriene E3
Reactant of Route 3
16-carboxy-17,18,19,20-tetranor-leukotriene E3
Reactant of Route 4
16-carboxy-17,18,19,20-tetranor-leukotriene E3
Reactant of Route 5
16-carboxy-17,18,19,20-tetranor-leukotriene E3
Reactant of Route 6
16-carboxy-17,18,19,20-tetranor-leukotriene E3

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